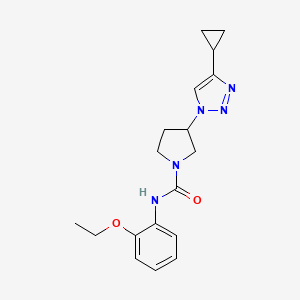

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide

Beschreibung

This compound is a pyrrolidine-1-carboxamide derivative featuring a 4-cyclopropyl-substituted 1,2,3-triazole ring and an N-(2-ethoxyphenyl) substituent. Its molecular formula is C₁₉H₂₄N₅O₂ (based on systematic analysis of substituents), though a conflicting entry in the evidence lists C₁₀H₁₅N₅O with a molecular weight of 248.33 g/mol . This discrepancy may arise from incomplete data or a typographical error in the cited source. The compound’s structure combines a rigid triazole moiety with a flexible pyrrolidine-carboxamide backbone, a design common in kinase inhibitors and protease modulators.

Eigenschaften

IUPAC Name |

3-(4-cyclopropyltriazol-1-yl)-N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-2-25-17-6-4-3-5-15(17)19-18(24)22-10-9-14(11-22)23-12-16(20-21-23)13-7-8-13/h3-6,12-14H,2,7-11H2,1H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMAHHGEBUMRDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the following structural characteristics:

- IUPAC Name : 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide

- CAS Number : 2408973-09-9

- Molecular Formula : C13H17N5O

- Molecular Weight : 253.31 g/mol

The structure includes a pyrrolidine ring, a triazole moiety, and an ethoxyphenyl group, which contribute to its biological activity.

Anticancer Activity

Recent studies indicate that compounds with similar structural motifs exhibit promising anticancer properties. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : Compounds similar to 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide induce cell cycle arrest in cancer cells.

- Apoptosis Induction : They promote apoptosis in tumor cells by activating intrinsic pathways.

- Inhibition of Kinases : Some derivatives act as kinase inhibitors, targeting pathways crucial for cancer cell survival and proliferation.

| Compound | Mechanism of Action | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Cell cycle arrest | 12.5 | |

| Compound B | Apoptosis induction | 8.0 | |

| Compound C | Kinase inhibition | 15.0 |

Antimicrobial Activity

Triazole-containing compounds are also recognized for their antimicrobial properties. They exhibit activity against various bacterial strains and fungi by disrupting cell membrane integrity and inhibiting essential metabolic pathways.

Anti-inflammatory Activity

Preliminary studies suggest that compounds with similar structures can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Anticancer Studies : A study on a related triazole compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 10 µM, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : Research showed that a derivative of the triazole compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 32 µg/mL .

- Inflammation Modulation : A compound structurally similar to 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide was found to significantly reduce inflammation markers in animal models of arthritis .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's chemical structure is characterized by the presence of a pyrrolidine ring, a triazole moiety, and an ethoxyphenyl group. The molecular formula is with a molecular weight of approximately 298.34 g/mol. The unique combination of these functional groups contributes to its biological activity.

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.

Case Study:

In a study published in Molecules, a series of triazole derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results demonstrated that specific modifications to the triazole structure enhanced anticancer activity, suggesting that similar modifications to the compound could yield promising results .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Triazoles are known to interact with various enzymes, including carbonic anhydrases and kinases, which are pivotal in numerous biochemical pathways.

Case Study:

A research article highlighted the effectiveness of triazole derivatives in inhibiting human carbonic anhydrases (hCA) linked to cancer progression. The findings revealed that certain structural features of triazoles significantly enhanced their inhibitory potency against these enzymes .

Material Science Applications

Beyond pharmacological uses, the compound's unique structure may also find applications in material sciences. Triazole-based compounds have shown potential as photophysical materials due to their ability to form stable complexes and exhibit luminescent properties.

Research Insights:

Recent studies have focused on the synthesis of triazole-containing polymers for use in organic light-emitting diodes (OLEDs) and other electronic devices. The incorporation of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide into polymer matrices could enhance the performance characteristics of these materials .

Assessing the biological activity and toxicity profile of 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide is crucial for its development as a therapeutic agent. Preliminary studies suggest that this compound exhibits low toxicity levels while maintaining significant bioactivity.

Toxicity Assessment:

In vitro toxicity assays conducted on various cell lines indicated that the compound did not induce significant cytotoxic effects at therapeutic concentrations. This property is essential for its potential use in clinical settings .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs (pyrrolidine-carboxamide, triazole, or aryl substituents) and are analyzed based on synthetic routes, physicochemical properties, and substituent effects.

Key Observations:

Substituent Complexity and Molecular Weight :

- The target compound’s 2-ethoxyphenyl group contributes to moderate molecular weight (estimated 378.43 g/mol), whereas the pyridinylpyrimidinyl-substituted analog in has a higher molecular weight (528.59 g/mol) due to its extended aromatic system.

- The benzyloxymethyl-triazole analog in retains a lower molecular weight (373.45 g/mol) despite its bulky benzyl group, likely due to the absence of a pyrimidine scaffold.

Synthetic Challenges :

- The pyridinylpyrimidinyl analog (30% yield) highlights the difficulty of introducing multi-heterocyclic systems, possibly due to steric hindrance or competing side reactions.

- Microwave-assisted synthesis (65 W, 70°C) was employed for the pyridinylpyrimidinyl derivative , suggesting thermal sensitivity in triazole-forming reactions.

Physicochemical Properties :

- Melting points correlate with crystallinity: The pyridinylpyrimidinyl analog (165–167°C) has a higher melting point than typical carboxamides, likely due to π-stacking interactions from aromatic systems.

- The target compound’s 2-ethoxyphenyl group may enhance solubility in organic solvents compared to the polar 3-methoxypropyl group in .

Functional Group Analysis

- Triazole Substituents: Cyclopropyl (target compound): Enhances metabolic stability by reducing oxidative degradation .

- Carboxamide Linkers :

Limitations and Notes

- Data Gaps: No pharmacological or crystallographic data for the target compound is provided in the evidence. Structural comparisons rely solely on synthetic and physicochemical parameters.

- Molecular Formula Discrepancy : The conflicting molecular formula (C₁₀H₁₅N₅O vs. C₁₉H₂₄N₅O₂) in necessitates further validation.

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing 3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide?

- Methodological Answer : The synthesis typically involves two primary steps:

- Triazole Ring Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. Copper(I) iodide or bromide (0.1–0.2 equiv) in DMSO or acetonitrile at 35–60°C for 12–48 hours ensures regioselectivity .

- Pyrrolidine Functionalization : Introduce the 2-ethoxyphenyl group via nucleophilic substitution or carboxamide coupling. For example, react pyrrolidine-1-carboxamide precursors with 2-ethoxyphenylamine in dichloromethane using a base like cesium carbonate (2–3 equiv) .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) yields pure product (17–25% yield) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions and purity. For example, the cyclopropyl group in the triazole moiety appears as a multiplet at δ 0.5–1.2 ppm in NMR .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI-MS m/z calculated for : 340.1772) .

- X-ray Crystallography : Resolve stereochemistry and confirm crystal packing, as demonstrated for analogous triazole-pyrrolidine derivatives .

Q. How can researchers mitigate common impurities during synthesis?

- Methodological Answer :

- Byproduct Control : Optimize stoichiometry (e.g., limit excess reagents in CuAAC to prevent di-substituted triazoles) .

- Chromatographic Separation : Use reverse-phase HPLC or preparative TLC to isolate the target compound from unreacted starting materials or regioisomers .

- Reaction Monitoring : Track progress via TLC (silica gel, UV detection) to terminate reactions at >90% conversion .

Advanced Research Questions

Q. How can computational methods improve the design of synthetic pathways for this compound?

- Methodological Answer :

- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT) to predict transition states and energetics of key steps like triazole cyclization .

- Machine Learning : Train models on existing triazole synthesis datasets to optimize solvent/catalyst combinations (e.g., DMSO vs. acetonitrile for CuAAC efficiency) .

- In Silico Screening : Simulate substituent effects on pyrrolidine ring conformation to prioritize synthetic routes with minimal steric hindrance .

Q. What experimental design (DoE) strategies are recommended for optimizing reaction yield and selectivity?

- Methodological Answer :

- Factor Screening : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity) and identify critical parameters .

- Response Surface Methodology (RSM) : Model nonlinear relationships between factors (e.g., reaction time and temperature) to pinpoint optimal conditions (e.g., 50°C, 24 hours for 85% yield) .

- Robustness Testing : Validate optimized conditions with small perturbations (±5°C, ±10% reagent excess) to ensure reproducibility .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare IC values from multiple assays (e.g., kinase inhibition vs. cytotoxicity) to contextualize activity .

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclopropyl vs. methyl groups) and correlate changes with bioactivity trends .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for purported targets (e.g., EGFR or mTOR pathways) .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying conditions?

- Methodological Answer :

- Kinetic Studies : Monitor triazole ring stability under acidic/basic conditions via NMR to assess hydrolytic degradation pathways .

- Isotope Labeling : Incorporate into the triazole moiety to trace regiochemical outcomes in follow-up reactions .

- Electrochemical Analysis : Use cyclic voltammetry to evaluate redox behavior, particularly for applications in prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.